molecular formula C17H24N2O3S B5486573 N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide

N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide

Cat. No. B5486573
M. Wt: 336.5 g/mol
InChI Key: XVNFDIFWZNGDAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide, also known as PSNCBAM-1, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. PSNCBAM-1 belongs to the class of compounds known as positive allosteric modulators of the cannabinoid receptor type 1 (CB1). The CB1 receptor is a G-protein coupled receptor that is widely distributed in the central nervous system and plays a crucial role in regulating various physiological processes, including pain perception, appetite, and mood.

Mechanism of Action

N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide acts as a positive allosteric modulator of the CB1 receptor, enhancing the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This results in increased signaling through the CB1 receptor, leading to a range of physiological effects.
Biochemical and Physiological Effects
N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide has been shown to have a range of biochemical and physiological effects. In animal models, N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide has been shown to increase energy expenditure, reduce food intake, and improve glucose tolerance. It has also been shown to enhance the analgesic effects of cannabinoids, suggesting that it may be useful for the management of chronic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide in lab experiments is its high purity and yield, which makes it suitable for a range of research applications. Additionally, N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide has been extensively studied, and its mechanism of action is well understood, making it a valuable tool for investigating the CB1 receptor.
However, N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide also has some limitations. One of the main limitations is its specificity for the CB1 receptor, which may limit its use in investigating other signaling pathways. Additionally, the effects of N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide may be influenced by factors such as age, sex, and diet, which may need to be taken into account when designing experiments.

Future Directions

There are several potential future directions for research on N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide. One area of interest is the development of N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide analogs with improved potency and selectivity for the CB1 receptor. Another area of interest is the investigation of the effects of N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide on other physiological processes, such as inflammation and immune function. Additionally, the potential therapeutic applications of N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide in the treatment of obesity, metabolic disorders, and chronic pain warrant further investigation.

Synthesis Methods

The synthesis of N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide involves the reaction of 4-(1-piperidinylsulfonyl)phenyl cyclopentanecarboxylate with 1,1'-carbonyldiimidazole in the presence of triethylamine. The resulting intermediate is then treated with piperidine to yield the final product, N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide. The synthesis of N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide has been optimized to produce high yields and purity, making it suitable for research applications.

Scientific Research Applications

N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its use as a potential treatment for obesity and metabolic disorders. Studies have shown that N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide can increase energy expenditure and reduce food intake in animal models, suggesting that it may be a promising candidate for the development of anti-obesity drugs.
Another area of research has been the use of N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide as a potential treatment for neuropathic pain. Studies have shown that N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide can enhance the analgesic effects of cannabinoids, suggesting that it may be a useful adjunct therapy for the management of chronic pain.

properties

IUPAC Name

N-(4-piperidin-1-ylsulfonylphenyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c20-17(14-6-2-3-7-14)18-15-8-10-16(11-9-15)23(21,22)19-12-4-1-5-13-19/h8-11,14H,1-7,12-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNFDIFWZNGDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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